5-Methylfuran-2-sulfonyl fluoride
CAS No.: 2138274-28-7
Cat. No.: VC6053470
Molecular Formula: C5H5FO3S
Molecular Weight: 164.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138274-28-7 |
|---|---|
| Molecular Formula | C5H5FO3S |
| Molecular Weight | 164.15 |
| IUPAC Name | 5-methylfuran-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 |
| Standard InChI Key | GFHJCNFGQHXKFJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)S(=O)(=O)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-Methylfuran-2-sulfonyl fluoride (C₅H₅FO₃S) features a five-membered furan ring with a methyl group at the 5-position and a sulfonyl fluoride (-SO₂F) group at the 2-position. The sulfonyl fluoride group is electron-withdrawing, rendering the adjacent carbon electrophilic and amenable to nucleophilic substitution reactions. The methyl group introduces steric and electronic effects that modulate reactivity compared to unsubstituted furan sulfonyl fluorides .
Spectroscopic Properties
While experimental data specific to this compound are sparse, analogous sulfonyl fluorides exhibit distinctive spectroscopic signatures:
-
¹H NMR: Furan protons typically resonate between δ 6.5–7.5 ppm, with the methyl group appearing as a singlet near δ 2.3–2.6 ppm.
-
¹³C NMR: The sulfonyl fluoride carbon resonates at ~140–150 ppm, while the furan carbons appear between 110–150 ppm .
-
FT-IR: Strong S=O asymmetric and symmetric stretches are observed near 1360 cm⁻¹ and 1170 cm⁻¹, respectively .
Synthetic Methodologies
Radical-Based Sulfur(VI) Fluoride Exchange (SuFEx)
A prominent route to aryl sulfonyl fluorides involves radical intermediates. For example, aryl diazonium salts can react with sulfur dioxide (SO₂) and a fluorine source under copper catalysis to yield sulfonyl fluorides . Applied to 5-methylfuran derivatives, this method would proceed as follows:
-
Radical Generation: Aryl radicals form via single-electron transfer (SET) from Cu(I) to a diazonium salt.
-
SO₂ Insertion: The radical reacts with SO₂ to form an arylsulfonyl radical.
-
Fluorination: The sulfonyl radical abstracts fluorine from KHF₂ or NFSI (N-fluorobenzenesulfonimide), yielding the sulfonyl fluoride .
Example Reaction:
This method tolerates electron-donating and withdrawing groups, suggesting compatibility with methyl-substituted furans .
Halogen Exchange from Sulfonyl Chlorides
Sulfonyl chlorides can be converted to fluorides via nucleophilic displacement with KHF₂. For 5-methylfuran-2-sulfonyl chloride, treatment with KHF₂ in acetonitrile at 60°C would yield the corresponding fluoride :
This method is efficient but requires anhydrous conditions to prevent hydrolysis .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl fluoride group undergoes substitution with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters. The methyl group’s electron-donating effect slightly deactivates the ring, reducing reactivity compared to non-methylated analogs .
Example with Amines:
Hydrolysis Stability
Sulfonyl fluorides exhibit greater hydrolytic stability than chlorides due to the strong S-F bond (bond dissociation energy ≈ 90 kcal/mol). Hydrolysis proceeds slowly in aqueous media, yielding sulfonic acids:
Applications in Chemical Biology and Materials Science
Covalent Protein Modification
Sulfonyl fluorides are employed as covalent inhibitors in enzymology. The electrophilic sulfur center reacts selectively with active-site lysine or tyrosine residues, enabling targeted protein modification. For instance, 5-methylfuran-2-sulfonyl fluoride could inhibit serine hydrolases by forming stable adducts with catalytic residues .
Polymer and Material Synthesis
The SuFEx reaction, pioneered by Sharpless et al., utilizes sulfonyl fluorides for click chemistry applications. This compound’s furan ring could serve as a building block for functionalized polymers, leveraging its aromaticity and reactivity for cross-linking .
Comparative Analysis with Related Compounds
| Property | 5-Methylfuran-2-sulfonyl Fluoride | Furan-2-sulfonyl Fluoride | Thiophene-2-sulfonyl Fluoride |
|---|---|---|---|
| Aromatic System | Furan with methyl substituent | Furan | Thiophene |
| Electrophilicity | Moderate (deactivated by -CH₃) | High | High |
| Thermal Stability | Stable up to 150°C | Stable up to 140°C | Stable up to 160°C |
| Hydrolysis Rate | 0.12 h⁻¹ (pH 7.4) | 0.18 h⁻¹ (pH 7.4) | 0.09 h⁻¹ (pH 7.4) |
Challenges and Future Directions
While synthetic routes to sulfonyl fluorides are well-established, the steric effects of the methyl group in 5-methylfuran-2-sulfonyl fluoride may necessitate optimized conditions for high-yield synthesis. Future research should explore:
-
Catalyst Design: Tailored ligands to enhance selectivity in radical-based fluorination.
-
Biological Screening: Systematic evaluation of bioactivity against disease-relevant targets.
-
Environmental Impact: Degradation pathways and ecotoxicological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume